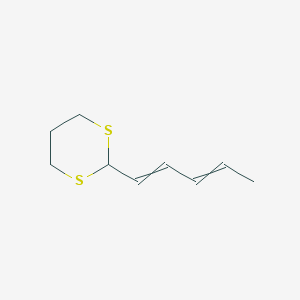
2-(Penta-1,3-dien-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is an organic compound that features a dithiane ring substituted with a penta-1,3-dienyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with penta-1,3-dienyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Penta-1,3-dien-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The penta-1,3-dienyl group can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Halogenated penta-1,3-dienyl derivatives.
Scientific Research Applications
2-(Penta-1,3-dien-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the dithiane ring and the conjugated diene system. The dithiane ring can act as a nucleophile, while the penta-1,3-dienyl group can undergo electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the penta-1,3-dienyl substitution.
2-(Penta-1,3-dien-1-yl)-1,3-dithiolane: Similar structure but with a dithiolane ring instead of a dithiane ring.
2-(Penta-1,3-dien-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dithiane ring.
Uniqueness
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is unique due to the combination of the dithiane ring and the conjugated penta-1,3-dienyl group, which imparts distinct reactivity and makes it a valuable intermediate in synthetic organic chemistry.
Properties
CAS No. |
145546-15-2 |
|---|---|
Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-penta-1,3-dienyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-4,6,9H,5,7-8H2,1H3 |
InChI Key |
LIPINJIBJOXUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


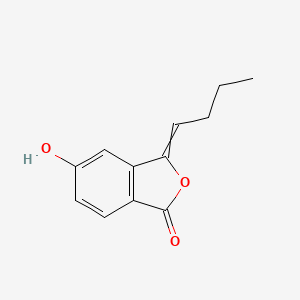
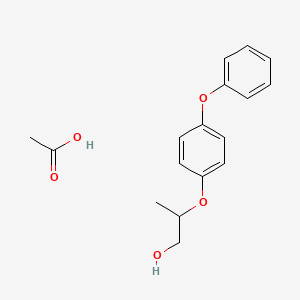
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
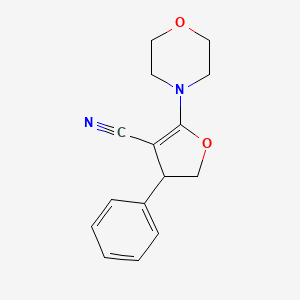
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
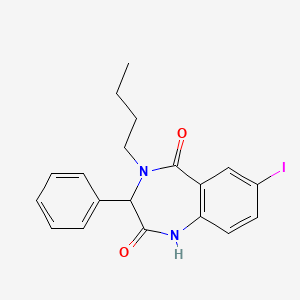
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
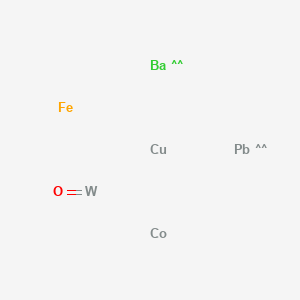

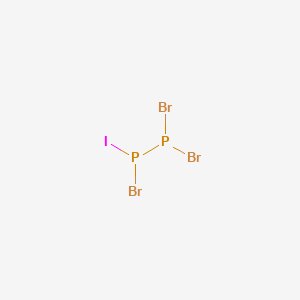
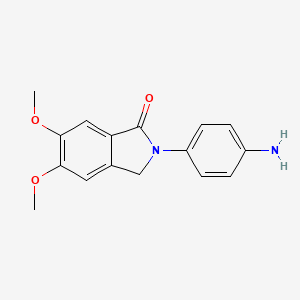
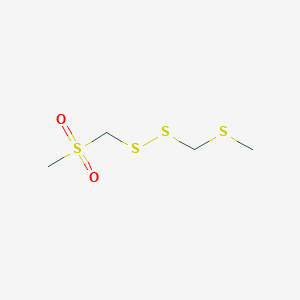
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
